
Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amino, bromo, fluoro, and methyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the bromination and fluorination of a methylbenzoate derivative, followed by the introduction of an amino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromo and fluoro) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The aromatic ring can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-4-fluoro-2-methylaniline
- 2-Bromo-5-fluorobenzaldehyde
- 3-Bromo-N-methylaniline
Uniqueness
Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with different molecular targets makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C9H10BrClFNO2 |
|---|---|
Peso molecular |
298.53 g/mol |
Nombre IUPAC |
methyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C9H9BrFNO2.ClH/c1-4-3-5(9(13)14-2)6(10)8(12)7(4)11;/h3H,12H2,1-2H3;1H |
Clave InChI |
DPCVEZSPRUOYIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1F)N)Br)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


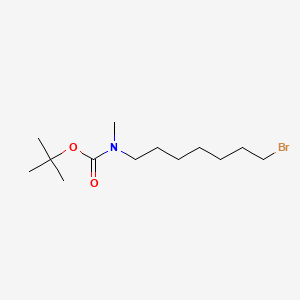
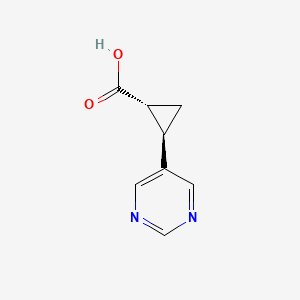
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride](/img/structure/B13560724.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
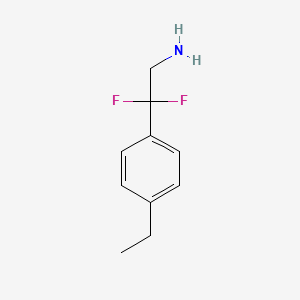
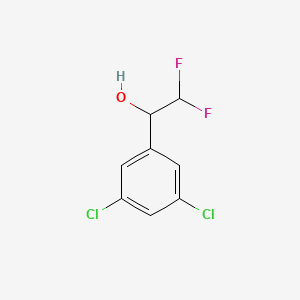
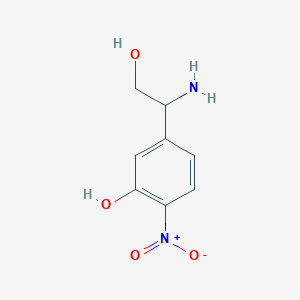
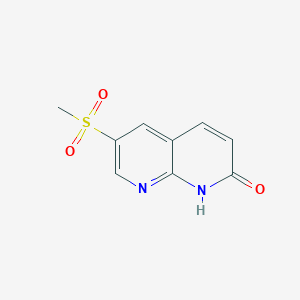
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
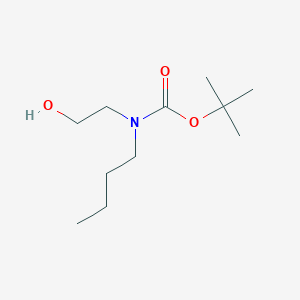
![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)

